Home > Products > Screening Compounds P56762 > Aminophylline dihydrate
Aminophylline dihydrate - 72487-55-9

Aminophylline dihydrate

Catalog Number: EVT-8154538
CAS Number: 72487-55-9
Molecular Formula: C16H28N10O6
Molecular Weight: 456.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aminophylline is derived from the methylxanthine class, which includes other compounds like caffeine and theophylline. Theophylline itself is known for its bronchodilatory effects, while ethylenediamine enhances the solubility of aminophylline in water, making it easier to administer in clinical settings .

Synthesis Analysis

The synthesis of aminophylline dihydrate typically involves a reaction between anhydrous theophylline and ethylenediamine, often facilitated by water vapor. One effective method includes placing an ethylenediamine-water mixture in a petri dish surrounded by powdered anhydrous theophylline, then heating it at temperatures ranging from 50°C to 68°C overnight. This process allows for the formation of aminophylline without significant aggregation or lump formation, yielding a soft powder that dissolves readily in water .

Another method involves using a stainless steel blender where ethylenediamine vapors are introduced to the agitated anhydrous theophylline over an extended period, maintaining temperatures around 50°C to 52°C . The resulting product is then dried to remove any unreacted materials.

Molecular Structure Analysis

The molecular structure of aminophylline dihydrate reveals a complex arrangement where two theophylline molecules are linked via ethylenediamine. The structure can be represented as:

Aminophylline C16H24N10O4\text{Aminophylline }C_{16}H_{24}N_{10}O_{4}

The dihydrate form incorporates two additional water molecules, influencing its physical properties. The presence of the two water molecules contributes to its solubility and stability in aqueous solutions .

Structural Characteristics

  • Molecular Weight: 456.46 g/mol
  • Hydration: Contains two water molecules per formula unit.
  • Appearance: Typically appears as white or slightly yellowish granules or powder with a slight ammoniacal odor.
Chemical Reactions Analysis

Aminophylline can undergo several chemical reactions, particularly those involving hydrolysis and decomposition when exposed to air. Upon exposure, it may lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. This reaction pathway emphasizes the compound's sensitivity to environmental conditions .

In terms of reactivity, aminophylline acts as both a phosphodiesterase inhibitor and an adenosine receptor antagonist. These properties allow it to influence various biochemical pathways, particularly those related to cAMP (cyclic adenosine monophosphate) levels in cells .

Mechanism of Action

Aminophylline exerts its therapeutic effects primarily through two mechanisms:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes (specifically types III and IV), aminophylline increases intracellular levels of cAMP. This elevation leads to relaxation of bronchial smooth muscles, promoting bronchodilation .
  2. Adenosine Receptor Antagonism: Aminophylline also blocks adenosine receptors, which prevents bronchoconstriction mediated by adenosine. This dual action makes it effective in managing bronchospasm associated with asthma and COPD .
Physical and Chemical Properties Analysis

Aminophylline dihydrate possesses several notable physical and chemical properties:

Additional Properties

  • Protein Binding: Approximately 60%.
  • Elimination Half-life: Ranges from 7 to 9 hours.
  • Metabolism: Primarily occurs in the liver with about 90% metabolized into various metabolites including caffeine .
Applications

Aminophylline dihydrate is primarily used in clinical settings for:

  • Bronchodilation: Treatment of asthma and COPD by relaxing bronchial muscles.
  • Intravenous Therapy: Administered via slow intravenous injection or infusion for acute respiratory distress.
  • Research Applications: Investigated for its effects on cAMP pathways and potential roles in other therapeutic areas beyond respiratory diseases.
Introduction to Aminophylline Dihydrate in Modern Pharmacological Research

Historical Evolution of Methylxanthine-Based Therapeutics

Methylxanthines have constituted a cornerstone of respiratory therapeutics since the early 20th century. The isolation of theophylline from tea leaves in 1888 and subsequent characterization of its bronchodilatory effects in 1922 initiated systematic drug development. Aminophylline dihydrate emerged as a pivotal advancement in the 1930s when the complexation of theophylline with ethylenediamine significantly improved water solubility, enabling intravenous formulations for acute asthma management [1] [4]. This innovation addressed critical limitations of crude plant extracts, which exhibited unpredictable bioavailability.

The structural evolution of methylxanthine therapeutics progressed through three phases:

  • Natural Alkaloid Utilization (pre-1930s): Crude caffeine and theophylline extracts from Camellia sinensis and Coffea arabica
  • Chemical Optimization (1930s-1980s): Semi-synthetic modifications yielding aminophylline (ethylenediamine complex) and oxtriphylline (choline salt)
  • Receptor-Targeted Derivatives (post-1990s): Selective phosphodiesterase inhibitors (e.g., roflumilast) and adenosine-sparing xanthines (e.g., doxofylline) [5]

Table 1: Comparative Pharmacokinetic Properties of Major Methylxanthines

CompoundBioavailability (%)Protein Binding (%)Primary Metabolic PathwayElimination Half-life (hr)
Theophylline95-10040Hepatic CYP1A28.7 (adults)
Aminophylline dihydrate~100 (IV)60Hepatic (theophylline release)7-9
Caffeine9936Hepatic demethylation4-6
Doxofylline70-80<20Renal excretion7.2

Data derived from pharmacokinetic studies [9] [10] [5]

Aminophylline Dihydrate as a Model Compound for Bronchodilator Development

Molecular Mechanisms of Action

Aminophylline dihydrate serves as a prototypical dual-mechanism agent exhibiting:

Phosphodiesterase (PDE) Inhibition

  • Non-selective inhibition of PDE isoenzymes III and IV
  • Elevation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)
  • Resultant protein kinase A activation causing smooth muscle relaxation in airways [1] [5]

Adenosine Receptor Antagonism

  • Competitive blockade of adenosine A₁, A₂ (A₂A and A₂B), and weak A₃ receptor affinity
  • Prevention of adenosine-mediated mast cell degranulation and histamine release
  • Inhibition of calcium flux in airway smooth muscle [1] [4] [5]

Figure 1: Conceptual representation of aminophylline's dual mechanism: (A) PDE inhibition prevents cAMP degradation; (B) Adenosine receptor blockade inhibits pro-inflammatory signaling

Emerging research identifies additional mechanistic pathways:

  • Histone Deacetylase (HDAC) Activation: Restoration of corticosteroid sensitivity in chronic obstructive pulmonary disease via HDAC2 recruitment at concentrations as low as 5 mg/L [1] [5]
  • Mitochondrial Biogenesis: Enhancement of mitochondrial DNA replication in lung epithelial cells, potentially ameliorating oxidative stress in chronic respiratory diseases [1]
  • Interleukin-10 Potentiation: Upregulation of this anti-inflammatory cytokine independent of adenosine receptor effects [5]

Bronchodilator Efficacy and Research Applications

Clinical investigations validate aminophylline dihydrate's functional effects:

  • Pulmonary Function Improvement: Significant increases in forced expiratory volume in 1 second (FEV₁) and forced vital capacity (FVC) at plasma concentrations >10 μg/mL [9] [10]
  • Diaphragmatic Contractility Enhancement: Calcium-mediated augmentation of diaphragmatic strength, particularly relevant in respiratory fatigue states [1] [5]
  • Anti-Inflammatory Actions: Reduction of sputum eosinophils in asthma and neutrophils in chronic obstructive pulmonary disease at sub-bronchodilatory concentrations (5-10 μg/mL) [5]

The compound serves as a critical reference standard in developing selective PDE inhibitors. For instance, comparative studies with:

  • PDE4-Selective Inhibitors (e.g., roflumilast): Retention of anti-inflammatory properties without emetogenic effects
  • Adenosine-Sparing Xanthines (e.g., doxofylline): Reduced proconvulsant and arrhythmogenic potential [5]

Table 2: Aminophylline Dihydrate as Template for Novel Bronchodilators

Derivative CompoundStructural ModificationTherapeutic AdvantageResearch Status
Doxofylline7-(1,3-dioxolan-2-ylmethyl) groupReduced adenosine affinity, improved safety profileMarket approved
Bamifylline8-benzylamino substitutionEnhanced PDE selectivityDiscontinued
Acefylline7-acetic acid derivativeRenal excretion dominancePreclinical
Denofylline1-propyl-3,7-dialkylSelective PDE4 inhibitionPhase II discontinued

Data synthesized from methylxanthine development literature [5]

Contemporary Research Gaps and Unresolved Mechanistic Questions

Mitochondrial Mechanisms and Epigenetic Modulation

Emerging research domains present significant knowledge voids:

  • Mitochondrial Biogenesis Pathways: While aminophylline increases mitochondrial DNA:nuclear DNA ratios in bronchial epithelium, the precise molecular triggers remain undetermined. Research must delineate whether this effect stems from:
  • Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) activation
  • Adenosine monophosphate-activated protein kinase (AMPK) signaling modulation
  • Mitochondrial transcription factor A (TFAM) upregulation [1]
  • Epigenetic Regulation: The compound's HDAC2-activating capacity in chronic obstructive pulmonary disease macrophages warrants investigation in other steroid-resistant inflammatory states. Key questions include:
  • Tissue-specificity of HDAC2 activation
  • Synergistic potential with DNA methyltransferase inhibitors
  • Impact on neutrophil extracellular trap formation [5]

Steroid Resistance and Receptor Crosstalk

Critical unresolved questions involve molecular interactions with glucocorticoid pathways:

  • Steroid Resistance Reversal: Aminophylline dihydrate restores dexamethasone sensitivity in chronic obstructive pulmonary disease macrophages at concentrations (5-10 μg/mL) below conventional therapeutic range. The applicability of this mechanism to:
  • Severe eosinophilic asthma with steroid insensitivity
  • Viral-exacerbated airway inflammation
  • Smoking-associated asthma phenotypesremains underexplored [5].
  • Receptor Trafficking Dynamics: Unknown aspects include:
  • Allosteric modulation of glucocorticoid receptors by methylxanthine metabolites
  • Impact on glucocorticoid receptor-beta isoform expression
  • Phosphorylation state changes in corticosteroid receptors [3] [5]

Pharmacokinetic-Pharmacodynamic Disconnect

The narrow therapeutic index of aminophylline dihydrate originates partly from unresolved pharmacodynamic questions:

  • Concentration-Independent Effects: Anti-inflammatory actions occur at plasma concentrations (5-10 μg/mL) below those required for bronchodilation (>10 μg/mL). This dissociation suggests:
  • Tissue-specific accumulation in inflammatory cells
  • Active metabolite contributions (e.g., 1,3-dimethyluric acid)
  • Nonlinear receptor occupancy dynamics [9] [10]
  • Biomarker Development Challenge: Current therapeutic monitoring relies on total serum theophylline concentrations, which poorly correlate with:
  • Unbound fraction variability in hepatic dysfunction
  • Intracellular drug concentrations
  • PDE inhibition biomarkers (e.g., cAMP response element binding protein phosphorylation) [9] [10]

Table 3: Priority Research Questions in Aminophylline Pharmacology

Research DomainCritical Unresolved QuestionsExperimental Models Recommended
Mitochondrial EffectsDoes mitochondrial biogenesis translate to improved epithelial barrier function in chronic lung diseases?Primary human bronchial epithelial cells under oxidative stress
Steroid SynergyCan aminophylline components directly bind glucocorticoid receptor alpha?Fluorescence resonance energy transfer (FRET) assays
Metabolic DispositionDo tissue-specific metabolite profiles explain extra-pulmonary effects?Mass spectrometry imaging in lung/plasma matrices
Receptor TraffickingHow does adenosine antagonism alter β₂-adrenergic receptor density?Confocal microscopy with fluorescent-tagged receptors

These fundamental questions underscore aminophylline dihydrate's enduring value as a probe molecule for respiratory pharmacology, notwithstanding its clinical use challenges. Contemporary research prioritizes mechanistic insights over therapeutic application, positioning this classical compound as a versatile tool for discovering novel biological pathways.

Properties

CAS Number

72487-55-9

Product Name

Aminophylline dihydrate

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate

Molecular Formula

C16H28N10O6

Molecular Weight

456.46 g/mol

InChI

InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2

InChI Key

FXNJPZOEDHBGEY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.